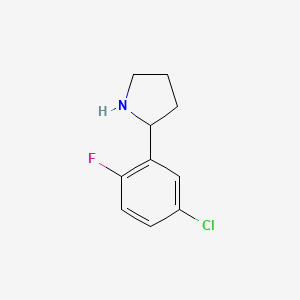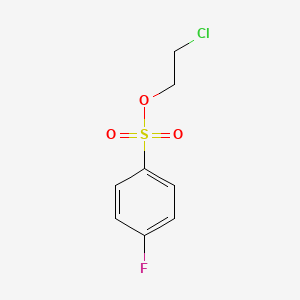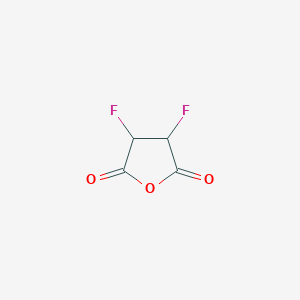azanium](/img/structure/B12437766.png)
[(4-Chlorophenyl)methyl](methylidyne)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Clorofenil)metilazanio es un compuesto orgánico con aplicaciones significativas en diversos campos de la química y la industria. Este compuesto es conocido por su estructura química única, que incluye un grupo clorofenilo unido a una parte metilideno azanio. Se utiliza a menudo en química sintética debido a su reactividad y versatilidad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-Clorofenil)metilazanio normalmente implica la cloración del tolueno seguida de una reacción con una fuente de azanio adecuada. Un método común implica la reacción de 4-clorotolueno con un precursor de metilideno azanio en condiciones controladas. La reacción se lleva a cabo normalmente en presencia de un catalizador y bajo una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de (4-Clorofenil)metilazanio se escala utilizando reactores de flujo continuo. Este método garantiza la calidad constante del producto y mayores rendimientos. El proceso implica la cloración del tolueno en grandes reactores seguida de la introducción de la fuente de azanio. Las condiciones de reacción se controlan cuidadosamente para mantener la temperatura y la presión óptimas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Clorofenil)metilazanio experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o hidrocarburos correspondientes.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio o el terc-butóxido de potasio se emplean en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
(4-Clorofenil)metilazanio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su uso en el desarrollo de fármacos, particularmente en la síntesis de productos farmacéuticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (4-Clorofenil)metilazanio implica su interacción con varios objetivos moleculares. El grupo clorofenilo puede interactuar con enzimas y receptores, lo que lleva a cambios en su actividad. La parte azanio puede participar en reacciones de transferencia de protones, afectando la reactividad general del compuesto. Estas interacciones pueden modular las vías biológicas y dar lugar a efectos fisiológicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Clocinizina: Un antihistamínico con un grupo clorofenilo similar.
Clorciclizina: Otro antihistamínico con similitudes estructurales.
3-((4-Clorofenil)selanil)-1-metil-1H-indol: Un compuesto con propiedades antioxidantes y antiinflamatorias.
Unicidad
(4-Clorofenil)metilazanio es único debido a su combinación específica de un grupo clorofenilo y una parte metilideno azanio. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso en diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H7ClN+ |
|---|---|
Peso molecular |
152.60 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-methylidyneazanium |
InChI |
InChI=1S/C8H7ClN/c1-10-6-7-2-4-8(9)5-3-7/h1-5H,6H2/q+1 |
Clave InChI |
KVLFCTBGGQTVGS-UHFFFAOYSA-N |
SMILES canónico |
C#[N+]CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


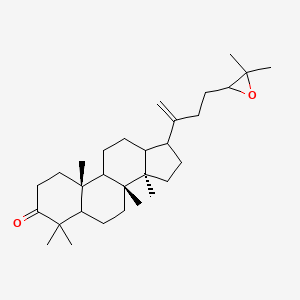
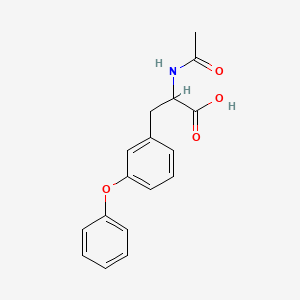
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
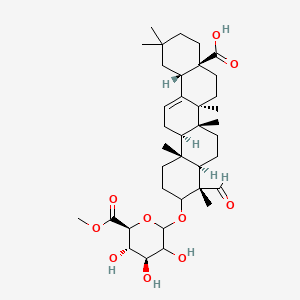
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
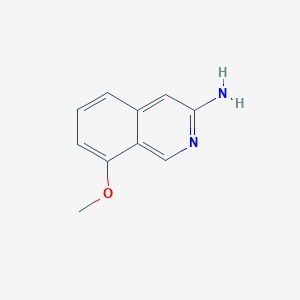
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)


